5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol
Overview
Description
Synthesis Analysis
The synthesis of purine analogs, such as 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, often involves multi-step chemical reactions that include the formation of purine ring systems and subsequent functionalization. For example, synthetic studies directed towards Agelasine analogs involving the synthesis of N-methoxy-9-methyl-9H-purin-6-amines demonstrate the complexity of synthesizing substituted purines (Roggen & Gundersen, 2008). These methods highlight the importance of selective substitution and functional group introduction in achieving desired purine structures.
Molecular Structure Analysis
The molecular structure of purine derivatives, including hydrogen bonding patterns and crystal structure, has been extensively studied. For instance, the crystal and molecular structure of hydrogen-bonded complexes of purines, as detailed by Mazza, Sobell, & Kartha (1969), provides insights into the base-pairing configurations that are fundamental to understanding the molecular structure of purine derivatives (Mazza et al., 1969).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that highlight their reactivity and interaction with different chemical agents. The synthesis and reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, for example, illustrate the chemical behavior of purine compounds under different conditions, including tautomerism and alkylation reactions (Roggen & Gundersen, 2008).
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol exhibit notable antibacterial activities. A study by Egawa et al. (1984) found that compounds with amino and hydroxy-substituted cyclic amino groups displayed significant in vitro and in vivo antibacterial activities, with some compounds showing more effectiveness than enoxacin, a known antibacterial agent (Egawa et al., 1984).
Enzyme Inhibition
The compound has been identified as an inhibitor of adenosine deaminase, an enzyme crucial in purine metabolism. Schaeffer et al. (1964, 1965) synthesized derivatives that inhibited adenosine deaminase, suggesting potential therapeutic applications in diseases related to purine metabolism (Schaeffer, Godse, & Liu, 1964); (Schaeffer & Odin, 1965).
Anti-HIV Applications
Driscoll et al. (1995) explored the use of 6-substituted amino analogs for treating HIV, particularly for improving blood-brain barrier penetration. These compounds were expected to be more lipophilic than existing anti-HIV drugs (Driscoll et al., 1995).
Antiviral Activity against Herpes Simplex Virus
Harnden et al. (1987) investigated the antiviral activity of 9-substituted purines against herpes simplex virus types 1 and 2 in cell cultures. They found that certain derivatives displayed significant antiherpes virus activity, in some cases more active than acyclovir, a standard antiviral drug (Harnden, Jarvest, Bacon, & Boyd, 1987).
Hepatitis B Virus Replication
Torii et al. (2006) synthesized arylthio congeners of the compound that showed similar anti-HBV effects to 2′,3′-dideoxy-3′-fluoroguanosine, indicating potential therapeutic applications for hepatitis B (Torii et al., 2006).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.
Future Directions
Given its role as an adenosine receptor agonist, this compound could potentially have therapeutic applications. However, more research would be needed to fully understand its effects and potential uses.
properties
IUPAC Name |
5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861277 | |
Record name | 2-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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